molecular formula C16H12ClNO2 B15355384 (4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone

(4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone

Cat. No.: B15355384
M. Wt: 285.72 g/mol
InChI Key: CQMJTFQHUXCJFU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Properties

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

(4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone

InChI

InChI=1S/C16H12ClNO2/c1-20-12-6-7-13-14(9-18-15(13)8-12)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3

InChI Key

CQMJTFQHUXCJFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methoxyindole and 4-chlorobenzaldehyde as the starting materials.

  • Condensation Reaction: The condensation of 6-methoxyindole with 4-chlorobenzaldehyde under acidic conditions forms the desired compound.

  • Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the indole or benzene ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications in the treatment of various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

(4-Chlorophenyl)-(6-methoxy-1H-indol-3-yl)methanone: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other indole derivatives, such as 6-methoxyindole and 4-chlorobenzaldehyde.

  • Uniqueness: The presence of both chloro and methoxy groups on the indole ring makes this compound distinct in terms of its chemical properties and biological activities.

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